6-Oxo Mometasone Furoate

Analytical Chemistry HPLC Method Validation Pharmaceutical Quality Control

6-Oxo Mometasone Furoate (CAS 1305334-30-8), formally designated as Mometasone EP Impurity F, is a key analytical reference standard derived from the potent corticosteroid Mometasone Furoate. This compound is characterized by a structural modification at the C-6 position, introducing a ketone group that significantly alters its chromatographic and physicochemical properties relative to the parent drug.

Molecular Formula C27H28Cl2O7
Molecular Weight 535.414
CAS No. 1305334-30-8
Cat. No. B583272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo Mometasone Furoate
CAS1305334-30-8
Synonyms(11β,16α)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-pregna-1,4-diene-3,6,20-trione, Mometasone Furoate Impurity F
Molecular FormulaC27H28Cl2O7
Molecular Weight535.414
Structural Identifiers
SMILESCC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C
InChIInChI=1S/C27H28Cl2O7/c1-14-9-16-17-11-19(31)18-10-15(30)6-7-24(18,2)26(17,29)21(32)12-25(16,3)27(14,22(33)13-28)36-23(34)20-5-4-8-35-20/h4-8,10,14,16-17,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,21+,24+,25+,26+,27+/m1/s1
InChIKeyXXMUYUVNHWPWLS-KORTYEGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxo Mometasone Furoate (CAS 1305334-30-8): Critical Impurity Standard for Mometasone Furoate Analytical Control and Procurement


6-Oxo Mometasone Furoate (CAS 1305334-30-8), formally designated as Mometasone EP Impurity F, is a key analytical reference standard derived from the potent corticosteroid Mometasone Furoate [1]. This compound is characterized by a structural modification at the C-6 position, introducing a ketone group that significantly alters its chromatographic and physicochemical properties relative to the parent drug . It is primarily procured by pharmaceutical quality control and R&D laboratories for use in analytical method development, validation, and routine impurity quantification as mandated by regulatory authorities such as the European Pharmacopoeia (EP) [2].

Why Generic Substitution of 6-Oxo Mometasone Furoate Fails in Analytical and Regulatory Workflows


The interchangeability of 6-Oxo Mometasone Furoate with other Mometasone Furoate impurities or the parent drug is strictly prohibited in analytical and regulatory contexts. This is because each impurity possesses a unique chemical structure, which directly dictates its specific chromatographic retention time, spectral response, and interaction with analytical detection systems . Regulatory monographs, such as those from the USP and EP, mandate the control of specific impurities with defined limits [1]. Substituting a different impurity standard would invalidate analytical methods, compromise the accuracy of impurity quantification, and lead to regulatory non-compliance in drug product release and stability studies. The quantitative evidence below demonstrates the precise, measurable characteristics that differentiate this compound as a non-substitutable analytical tool.

Quantitative Evidence Guide: Differentiating 6-Oxo Mometasone Furoate from Comparators for Procurement Decisions


Chromatographic Differentiation via Relative Retention Time (RRT) in USP Monographs

6-Oxo Mometasone Furoate (EP Impurity F) exhibits a distinct relative retention time (RRT) of approximately 1.04 or 1.13 when analyzed under the chromatographic conditions specified in the USP monograph for Mometasone Furoate [1]. This RRT is specifically controlled and therefore excluded from the total specified and unspecified impurity limits, differentiating it from the parent drug Mometasone Furoate which has an RRT of 1.0 [1].

Analytical Chemistry HPLC Method Validation Pharmaceutical Quality Control

Comparative Purity Specifications Against Parent Drug Standard

Commercially available 6-Oxo Mometasone Furoate is supplied with a certified purity typically exceeding 95% or 98% as determined by HPLC [1]. This purity specification is distinct from that of the parent drug Mometasone Furoate, which has a USP monograph requirement of 97.0% to 102.0% for the active pharmaceutical ingredient [2].

Analytical Reference Standards Quality Control Procurement Specifications

Structural and Physicochemical Differentiation from Parent Drug

The structural modification of 6-Oxo Mometasone Furoate, specifically the introduction of a ketone group at the C-6 position, results in a distinct molecular formula (C27H28Cl2O7) and molecular weight (535.41 g/mol) compared to Mometasone Furoate (C27H30Cl2O6, 521.40 g/mol) [1][2]. This change is quantified by a difference of -2 hydrogen atoms and +1 oxygen atom, leading to a molecular weight increase of 14.01 g/mol.

Chemical Structure Physicochemical Properties Analytical Method Development

High-Value Application Scenarios for 6-Oxo Mometasone Furoate in Pharmaceutical Analysis


Analytical Method Development and Validation for Regulatory Submission

Procurement of 6-Oxo Mometasone Furoate is essential for developing and validating stability-indicating HPLC methods required for ANDA or NDA submissions. The compound's distinct RRT of approximately 1.04 or 1.13, as documented in USP monographs, serves as a critical system suitability parameter to ensure method specificity and accurate impurity profiling [1].

Routine Quality Control and Batch Release Testing

Quality control laboratories in pharmaceutical manufacturing utilize this impurity standard for the routine quantification of EP Impurity F in Mometasone Furoate API and finished dosage forms. The high certified purity (>95%) ensures accurate calibration and reliable results in compliance with ICH Q3A/B guidelines [2].

Forced Degradation and Stability Studies

In forced degradation studies, 6-Oxo Mometasone Furoate serves as a marker compound to assess the formation of oxidative degradation products under stress conditions (e.g., oxidative, thermal). Its distinct chromatographic profile, resulting from its unique molecular formula (C27H28Cl2O7), allows for the unambiguous tracking of this specific degradation pathway [3].

Reference Standard for Pharmacopeial Compliance

As an impurity designated in the European Pharmacopoeia (EP), this compound is procured as a primary reference standard to demonstrate compliance with EP monographs. Its traceability and characterization data are essential for meeting regulatory expectations in markets that adopt EP standards [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxo Mometasone Furoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.